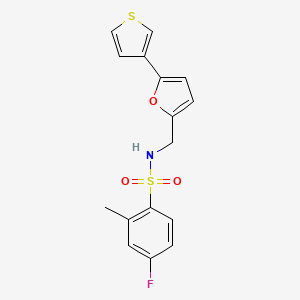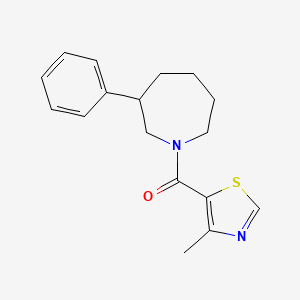![molecular formula C21H13Cl2F3N2O B2500008 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 2418706-08-6](/img/structure/B2500008.png)
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole is a useful research compound. Its molecular formula is C21H13Cl2F3N2O and its molecular weight is 437.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardioprotective Efficacy and NHE-1 Inhibition
A study by Lee et al. (2009) synthesized and evaluated a series of compounds, including (2-aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines, as NHE-1 inhibitors. These compounds, sharing structural similarities with the specified compound, showed promising cardioprotective efficacy in both in vitro and in vivo models, in addition to high NHE-1 inhibitory activities (Lee et al., 2009).
Antimicrobial Applications
Tomi et al. (2016) synthesized a novel series of derivatives related to the compound and characterized them using various spectroscopic methods. These derivatives exhibited moderate to potent antimicrobial activity against several bacterial species and Candida albicans, highlighting the compound's potential as a foundation for developing new antimicrobial agents (Tomi et al., 2016).
Chemical Synthesis and Modification
The research conducted by Stoyanov et al. (1992) focused on the metallation of 1-methyl-2-phenyl- and 1-methyl-2-(furyl-2)imidazoles, demonstrating the chemical reactivity and potential for further modification of compounds within this chemical class, providing insights into synthetic strategies that could be applicable to the compound of interest (Stoyanov et al., 1992).
Biological Evaluation and Molecular Docking Studies
Ravula et al. (2016) conducted a study on novel pyrazoline derivatives, emphasizing the approach of using microwave-assisted synthesis for higher yields and environmental benefits. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showcasing the diverse biological applications of structurally related compounds (Ravula et al., 2016).
Structural and Electronic Effects on Ligand Properties
Eseola et al. (2010) synthesized a series of new imidazole-based heterocycles to study the effects of substituents on N-donor strengths. This research provides valuable insights into how modifications to the imidazole core, similar to the compound of interest, can influence ligand properties, crucial for drug design and molecular science applications (Eseola et al., 2010).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the imidazole derivative.
Biochemical Pathways
It is known that imidazole derivatives can affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Given that imidazole derivatives can affect various biological activities, it is likely that this compound could have a range of molecular and cellular effects .
Propriétés
IUPAC Name |
2-[5-(2,4-dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O/c1-11-19(12-2-4-13(5-3-12)21(24,25)26)28-20(27-11)18-9-8-17(29-18)15-7-6-14(22)10-16(15)23/h2-10H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMVMBJTTFITIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
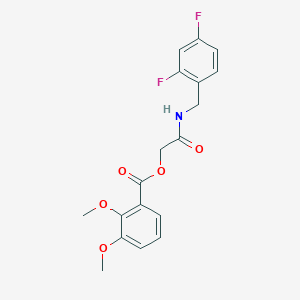
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)
![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)
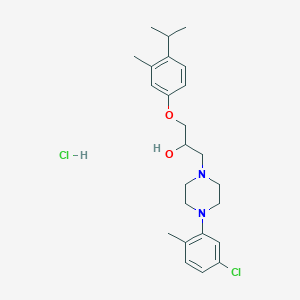
![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)

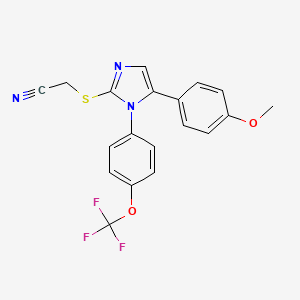

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)
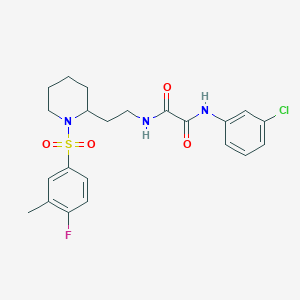
![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)
